
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorodithioate group, which imparts specific chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with a suitable dibutylamino-oxoethyl derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base or catalyst, to facilitate the formation of the desired ester linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Reduction: Reduction reactions may lead to the formation of phosphorodithioates with different substituents.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while substitution reactions can produce a variety of ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the formulation of pesticides, lubricants, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include processes such as phosphorylation, dephosphorylation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Diethyl dithiophosphate
Uniqueness
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester is unique due to its specific structural features, such as the presence of the dibutylamino-oxoethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific applications and mechanism of action also set it apart from other organophosphorus compounds.
Propiedades
Número CAS |
37744-60-8 |
|---|---|
Fórmula molecular |
C14H30NO3PS2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-diethoxyphosphinothioylsulfanylacetamide |
InChI |
InChI=1S/C14H30NO3PS2/c1-5-9-11-15(12-10-6-2)14(16)13-21-19(20,17-7-3)18-8-4/h5-13H2,1-4H3 |
Clave InChI |
ZSRCUGXSAJPTIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CSP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



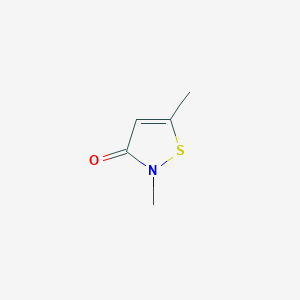

![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
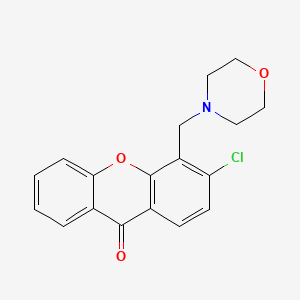
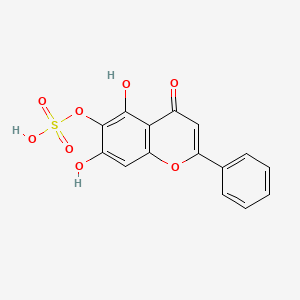
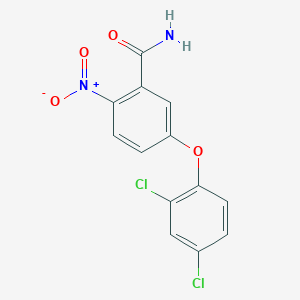
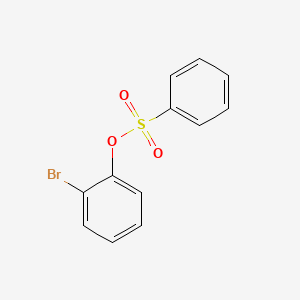
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
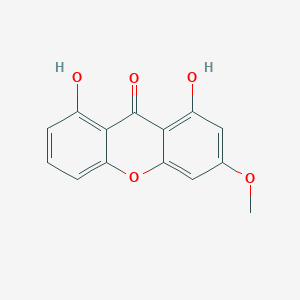

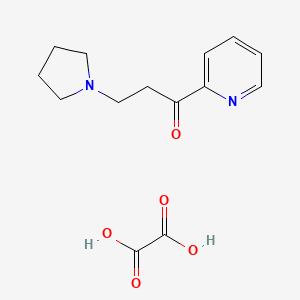
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
